[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. It is characterized by the presence of two linolenic acid chains (18:3(9Z,12Z,15Z)) esterified to the glycerol backbone. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with linolenic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts like dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation of the unsaturated fatty acids .
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, involves extraction from natural sources like soybeans or egg yolks followed by purification using chromatographic techniques. Enzymatic methods are also employed to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains are prone to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine headgroup can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Catalyzed by reactive oxygen species (ROS) or metal ions.
Hydrolysis: Catalyzed by phospholipases under physiological conditions.
Substitution: Requires nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Modified phosphatidylcholines with different headgroups.
Scientific Research Applications
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways. The unsaturated fatty acid chains can modulate the activity of membrane-bound enzymes and receptors. Additionally, its metabolites, such as lysophosphatidylcholine, play roles in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
PC(183(9Z,12Z,15Z)/180): Contains one linolenic acid and one stearic acid chain.
PC(183(9Z,12Z,15Z)/182(9Z,12Z)): Contains one linolenic acid and one linoleic acid chain.
LysoPC(183(9Z,12Z,15Z)): Contains a single linolenic acid chain and a lysophosphatidylcholine headgroup.
Uniqueness
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its high degree of unsaturation, which imparts distinct biophysical properties to cell membranes. This high unsaturation level also makes it more susceptible to oxidation, influencing its biological functions and stability .
Properties
IUPAC Name |
[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,42H,6-7,12-13,18-19,24-41H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-/t42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFQTJOJZELMD-JICBSJGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2701-19-1 | |
Record name | 1,2-Dilinolenoyl-sn-glycero-3-phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002701191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DILINOLENOYL-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VWA3NFQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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